2,4-dibromonaphthalen-1-yl 2-chlorobenzoate
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Overview
Description
2,4-Dibromonaphthalen-1-yl 2-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of bromine and chlorine substituents on a naphthalene and benzoate moiety, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromonaphthalen-1-yl 2-chlorobenzoate typically involves the esterification of 2,4-dibromonaphthalen-1-ol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromonaphthalen-1-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the naphthalene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The naphthalene moiety can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
2,4-Dibromonaphthalen-1-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromonaphthalen-1-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release the active naphthalene and benzoate moieties, which can interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromonaphthalene: Lacks the ester and chlorine substituents, making it less versatile in chemical reactions.
2-Chlorobenzoic Acid: Lacks the naphthalene moiety, limiting its applications in aromatic chemistry.
2,4-Dichlorobenzoate: Similar ester structure but with chlorine substituents instead of bromine, affecting its reactivity and applications.
Uniqueness
2,4-Dibromonaphthalen-1-yl 2-chlorobenzoate is unique due to the combination of bromine and chlorine substituents on an aromatic ester framework. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(2,4-dibromonaphthalen-1-yl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Br2ClO2/c18-13-9-14(19)16(11-6-2-1-5-10(11)13)22-17(21)12-7-3-4-8-15(12)20/h1-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAJKFRVVRAQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Br2ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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